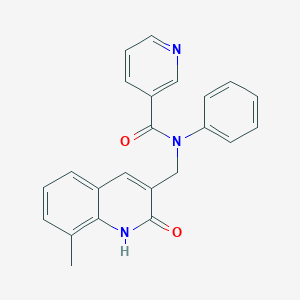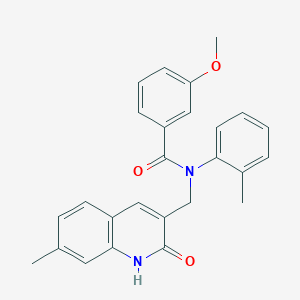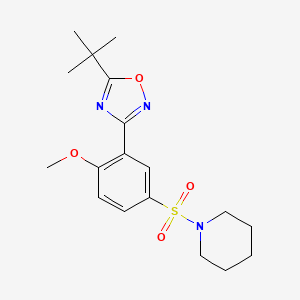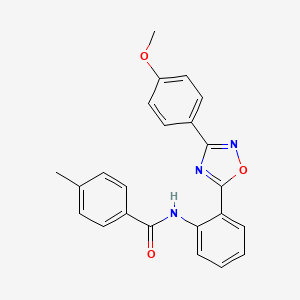
N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-4-methylbenzamide, also known as MO-1, is a chemical compound that has been extensively studied for its potential therapeutic applications. MO-1 belongs to the class of oxadiazole derivatives and has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Mecanismo De Acción
The exact mechanism of action of N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-4-methylbenzamide is not fully understood, but it is believed to act on multiple targets within the nervous system. This compound has been shown to modulate the activity of ion channels, including voltage-gated sodium channels and GABA receptors. Additionally, this compound has been shown to inhibit the activity of enzymes involved in the synthesis of prostaglandins, which are involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anticonvulsant effects. In animal models of inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of enzymes involved in inflammation. In models of neuropathic pain, this compound has been shown to reduce pain behaviors and increase pain thresholds. In models of epilepsy, this compound has been shown to reduce seizure activity and increase the latency to seizure onset.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-4-methylbenzamide for lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Additionally, this compound has been extensively studied in animal models, which provides a wealth of data on its potential therapeutic applications. However, one limitation of this compound is its relatively low potency, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are several potential future directions for research on N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-4-methylbenzamide. One area of interest is the development of more potent derivatives of this compound that may be more effective in treating certain conditions. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on different targets within the nervous system. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-4-methylbenzamide involves a multi-step process that begins with the reaction of 4-methylbenzoyl chloride with 4-methoxyaniline to form N-(4-methoxyphenyl)-4-methylbenzamide. This intermediate is then reacted with 3-amino-5-(4-methoxyphenyl)-1,2,4-oxadiazole to form this compound.
Aplicaciones Científicas De Investigación
N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-4-methylbenzamide has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to exhibit anticonvulsant effects in animal models of epilepsy, as well as analgesic effects in models of neuropathic pain. Additionally, this compound has been shown to exhibit anti-inflammatory effects in models of inflammation.
Propiedades
IUPAC Name |
N-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-15-7-9-17(10-8-15)22(27)24-20-6-4-3-5-19(20)23-25-21(26-29-23)16-11-13-18(28-2)14-12-16/h3-14H,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBCIWHPPXUKRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
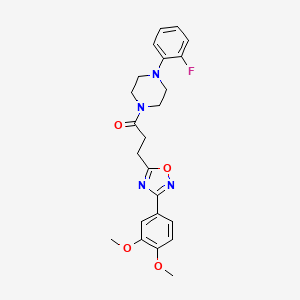

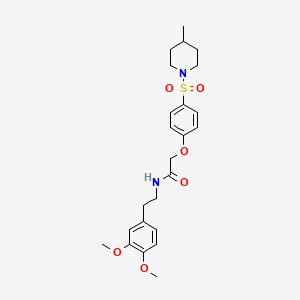

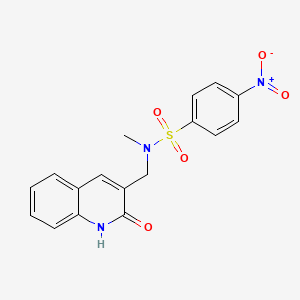

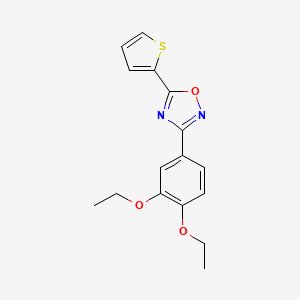
![N-(4-chloro-2-methylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7707591.png)
